9-Methylenexanthene chemical structure and properties
9-Methylenexanthene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Dated: October 31, 2025
Abstract
9-Methylenexanthene, a derivative of the xanthene heterocyclic system, presents a unique structural motif with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on its chemical structure, properties, and synthesis. Due to the limited publicly available experimental data specifically for 9-methylenexanthene, this document also draws upon data from closely related xanthene derivatives to provide a broader context for its potential characteristics and reactivity. The versatile biological activities of the xanthene scaffold, including antimicrobial, anti-inflammatory, and antitumor effects, underscore the importance of further investigation into specific derivatives like 9-methylenexanthene.[1][2]
Chemical Structure and Properties
9-Methylenexanthene is characterized by a tricyclic xanthene core with an exocyclic double bond at the 9-position.
Molecular Formula: C₁₄H₁₀O
Structure:
Physicochemical Properties
Quantitative experimental data for 9-methylenexanthene is sparse. The following table summarizes the available information. For context, properties of the parent compound, 9H-xanthene, are also included.
| Property | 9-Methylenexanthene | 9H-Xanthene | Source |
| CAS Number | 4551-43-5 | 92-83-1 | |
| Molecular Weight | 194.23 g/mol | 182.22 g/mol | |
| Melting Point | 105-109 °C | 101-102 °C | [3] |
| Boiling Point | Not available | 310-312 °C | [3] |
| Solubility | Not available | Soluble in common organic solvents | [3] |
Synthesis of 9-Methylenexanthene
While a specific, detailed experimental protocol for the synthesis of 9-methylenexanthene is not readily found in the literature, its structure suggests that it can be synthesized from xanthone, a readily available starting material. The conversion of the ketone group in xanthone to an exocyclic double bond is a common transformation in organic synthesis.
Proposed Synthetic Pathway from Xanthone
A plausible synthetic route involves the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes or ketones.
Caption: Proposed synthesis of 9-Methylenexanthene from Xanthone via a Wittig reaction.
General Experimental Protocol for Wittig Reaction (Hypothetical)
Materials:
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Xanthone
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Methyltriphenylphosphonium bromide
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A strong base (e.g., n-butyllithium in an appropriate solvent)
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Anhydrous solvent (e.g., tetrahydrofuran (THF))
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Apparatus for reactions under inert atmosphere
Procedure:
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Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of a strong base (e.g., n-butyllithium) dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir until the deep orange or yellow color of the ylide persists.
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Reaction with Xanthone: Dissolve xanthone in anhydrous THF in a separate flask. Add the xanthone solution dropwise to the prepared ylide solution at 0 °C.
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Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 9-methylenexanthene.
Note: This is a generalized protocol and would require optimization for the specific substrate.
Spectroscopic Characterization (Predicted)
No experimental spectra for 9-methylenexanthene are publicly available. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 9-methylenexanthene is expected to show signals for the aromatic protons of the two benzene rings and a characteristic signal for the exocyclic methylene protons.
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Aromatic Protons (8H): A complex multiplet in the region of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.
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Methylene Protons (2H): A singlet in the region of δ 5.0-5.5 ppm. The chemical shift is downfield due to the deshielding effect of the aromatic rings and the double bond.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the aromatic carbons and the exocyclic methylene carbon.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 115-155 ppm).
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Methylene Carbon: A signal in the alkene region (δ 100-120 ppm).
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Quaternary Carbons: Signals for the carbon atom of the double bond attached to the xanthene ring and the oxygen-bearing carbons of the xanthene core.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H and C=C stretching.
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Aromatic C-H Stretch: Above 3000 cm⁻¹.
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Aliphatic C-H Stretch (of the methylene group): Just below 3000 cm⁻¹.
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C=C Stretch (exocyclic double bond): Around 1650 cm⁻¹.
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C-O-C Stretch (ether linkage): Around 1250 cm⁻¹.
UV-Vis Spectroscopy
The UV-Vis spectrum is expected to show absorption bands characteristic of the extended π-system of the molecule. The exact λmax values would need to be determined experimentally.
Reactivity and Potential Applications
The exocyclic double bond in 9-methylenexanthene is a key feature for its reactivity. It can potentially undergo various reactions typical of alkenes, such as addition reactions (e.g., hydrogenation, halogenation) and polymerization.
The broader class of xanthene derivatives has been extensively studied for their biological activities. These activities are often dependent on the substituents on the xanthene core.[1][2][4]
Logical Relationship of Xanthene Scaffold to Biological Activity
Caption: The versatile xanthene scaffold is a precursor to compounds with a wide range of biological activities.
Given the established bioactivity of the xanthene nucleus, 9-methylenexanthene and its derivatives represent an underexplored area of chemical space with potential for the development of new therapeutic agents. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile.
Conclusion
9-Methylenexanthene is a molecule of significant interest due to its structural relationship to the biologically active xanthene class of compounds. While direct experimental data on its synthesis, properties, and activity are currently limited in the public domain, this technical guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The development of a robust synthetic protocol and thorough spectroscopic and biological characterization are crucial next steps to unlock the full potential of this intriguing molecule for researchers, scientists, and drug development professionals.
References
- 1. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthene | C13H10O | CID 7107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
